molecular formula C7H8ClN3O2 B13505010 2-chloro-N,N-dimethyl-3-nitropyridin-4-amine

2-chloro-N,N-dimethyl-3-nitropyridin-4-amine

Cat. No.: B13505010
M. Wt: 201.61 g/mol
InChI Key: VEHQLCXTIQUNJI-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethyl-3-nitropyridin-4-amine is a synthetic nitropyridine derivative designed for research and development applications. This compound serves as a versatile chemical building block, particularly in medicinal chemistry, where its reactive chloro and nitro groups allow for strategic functionalization to create more complex molecular architectures . Nitropyridines are privileged scaffolds in drug discovery, found in compounds with a range of biological activities, and are used in the synthesis of potential inhibitors for various biological targets . The structural motif of a substituted 3-nitropyridine is frequently employed in the exploration of new therapeutic agents. As a research chemical, this compound is intended for use in laboratory investigations only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to handling and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-3-nitropyridin-4-amine

InChI

InChI=1S/C7H8ClN3O2/c1-10(2)5-3-4-9-7(8)6(5)11(12)13/h3-4H,1-2H3

InChI Key

VEHQLCXTIQUNJI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=NC=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-dimethyl-3-nitropyridin-4-amine typically involves the nitration of a pyridine derivative followed by chlorination and amination. One common method starts with the nitration of 4-chloropyridine to form 2-chloro-3-nitropyridine. This intermediate is then subjected to a reaction with dimethylamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like acetonitrile and catalysts such as benzyltriethyl ammonium chloride are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-dimethyl-3-nitropyridin-4-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The compound can be oxidized to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

2-chloro-N,N-dimethyl-3-nitropyridin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dimethyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions. These properties make it a versatile compound in various chemical reactions and biological processes .

Comparison with Similar Compounds

The compound is compared to structurally related pyridine and pyrimidine derivatives, focusing on substituent positions, electronic effects, and applications.

Structural Analogs in Pyridine Derivatives

N,N-Dimethyl-3-nitropyridin-2-amine
  • Key Differences : Lacks the chloro substituent at position 2.
  • Impact : The absence of chlorine reduces electrophilicity at position 2, limiting SNAr reactivity compared to the target compound. This analog is primarily used in polymer chemistry and ligand synthesis .
2-Chloro-5-nitropyridin-4-amine
  • Key Differences: Nitro group at position 5 (vs. 3) and an amino group (vs. dimethylamino) at position 3.
  • Impact: The amino group participates in hydrogen bonding, increasing solubility in polar solvents. The nitro group at position 5 directs electrophilic substitution to position 3, unlike the target compound’s nitro at position 3, which activates position 4 .
2-Methoxy-3-nitropyridin-4-amine
  • Key Differences : Methoxy group replaces chloro at position 2.
  • Impact : The electron-donating methoxy group deactivates the ring, reducing reactivity toward SNAr. This compound is less favored in drug synthesis but used in dye chemistry .

Pyrimidine-Based Analogs

4-Chloro-N,N-dimethylpyrimidin-2-amine
  • Key Differences : Pyrimidine ring (6-membered, two nitrogen atoms) instead of pyridine.
  • Impact : The additional nitrogen alters electronic distribution, enhancing hydrogen-bonding capacity. This analog is used in kinase inhibitor synthesis .

Physicochemical and Reactivity Comparison

Compound Name Substituents (Positions) Molecular Weight Key Reactivity/Applications
2-Chloro-N,N-dimethyl-3-nitropyridin-4-amine Cl (2), NO₂ (3), NMe₂ (4) 230.65 SNAr reactions, heterocyclic drug intermediates
N,N-Dimethyl-3-nitropyridin-2-amine NO₂ (3), NMe₂ (2) 181.18 Polymer precursors, ligand synthesis
2-Chloro-5-nitropyridin-4-amine Cl (2), NO₂ (5), NH₂ (4) 188.57 Cytokine inhibitors, hydrogen-bonded crystals
4-Chloro-N,N-dimethylpyrimidin-2-amine Cl (4), NMe₂ (2) 171.62 Kinase inhibitors, solubility in DMSO

Electronic and Steric Effects

  • Nitro Group Position :
    • Position 3 (target compound): Activates position 4 for substitution, useful in sequential functionalization.
    • Position 5 (2.1.2): Directs substitution to position 3, limiting regioselectivity .
  • Chloro vs. Methoxy :
    • Chloro’s electron-withdrawing nature enhances SNAr reactivity compared to methoxy’s electron-donating effect .
  • Dimethylamino vs. Amino: Dimethylamino increases steric hindrance and lipophilicity, favoring membrane permeability in drug candidates .

Biological Activity

2-Chloro-N,N-dimethyl-3-nitropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈ClN₃O₂, with a molecular weight of approximately 201.61 g/mol. The compound features a pyridine ring substituted with a chlorine atom at the 2-position, a nitro group at the 3-position, and dimethylamino groups that enhance its solubility and reactivity. The presence of both electron-withdrawing (nitro and chloro groups) and electron-donating (dimethylamino group) substituents contributes to its unique reactivity profile and biological activity.

Antimicrobial Properties

Research indicates that compounds within the nitropyridine class, including this compound, exhibit significant antimicrobial activity . This compound has been identified as an intermediate in the synthesis of drugs targeting bacterial infections. Its effectiveness against various pathogens suggests potential therapeutic applications in treating infectious diseases.

Immunomodulatory Effects

This compound has been investigated for its role as an agonist for Toll-like receptor 7 (TLR7), which is crucial in mediating immune responses. In vitro studies reveal that derivatives can induce interferon-alpha production in human peripheral blood mononuclear cells (PBMCs), indicating potential applications in immunotherapy and as vaccine adjuvants.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which may interact with various biological targets. Additionally, the chlorine atom allows for further functionalization, enhancing the compound's ability to participate in biochemical pathways.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-Chloro-N,N-dimethylpyridin-4-amines Similar amine substitutionAntibacterial properties
3-Nitropyridine Nitro group at position 3Anticancer activity
2-Chloropyridine Chlorine substitution without nitro groupUsed in various organic syntheses
N,N-Dimethylpyridin-4-amines Lacks chlorine but has dimethyl groupsNeuroactive properties

This table illustrates the diversity within the pyridine family and highlights how specific functional groups enhance reactivity and biological profiles.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related compounds:

  • TLR7 Agonistic Activity : A study demonstrated that certain chlorinated nitropyridines exhibited selective TLR7 agonistic activity without triggering pro-inflammatory cytokine responses, making them suitable candidates for vaccine adjuvants.
  • Kinase Inhibition : Investigations into related compounds showed promising results as inhibitors of specific kinases such as p70S6Kβ, indicating pathways for further drug development.

Q & A

Q. Table 1. Comparison of Analytical Techniques for Structural Validation

TechniqueKey DataExample from Evidence
1H NMRAromatic proton shifts (δ 6–9 ppm)δ 8.2 ppm for nitrobenzamide
HRMSMolecular ion (m/z 289.72)C13H12ClN5O
UV-Visλmax ~270–320 nm (nitro π→π*)Nitropyridine derivatives

Q. Table 2. Synthetic Optimization Variables

VariableImpact on YieldEvidence Reference
Solvent polarityHigher polarity (DMF) improves solubility
Temperature80–100°C enhances reaction rate
CatalystPd/C increases nitro reduction efficiency

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